2-(2,4,5-Trimethylcyclopenta-1,4-dien-1-yl)aniline
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Overview
Description
2-(2,4,5-Trimethylcyclopenta-1,4-dien-1-yl)aniline is a chemical compound known for its unique structure and properties It consists of a cyclopentadiene ring substituted with three methyl groups and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylcyclopenta-1,4-dien-1-yl)aniline typically involves the reaction of 2,4,5-trimethylcyclopenta-1,4-diene with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the coupling of the cyclopentadiene ring with the aniline group. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethylcyclopenta-1,4-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(2,4,5-Trimethylcyclopenta-1,4-dien-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylcyclopenta-1,4-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Similar structure but with a butanoic acid moiety.
2,3,4,5-Tetrakis(4-(tert-butyl)phenyl)cyclopenta-2,4-dien-1-one: Contains a cyclopentadiene ring with different substituents.
Uniqueness
2-(2,4,5-Trimethylcyclopenta-1,4-dien-1-yl)aniline is unique due to its specific substitution pattern on the cyclopentadiene ring and the presence of an aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
912675-97-9 |
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Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H17N/c1-9-8-10(2)14(11(9)3)12-6-4-5-7-13(12)15/h4-7H,8,15H2,1-3H3 |
InChI Key |
TVEKTTAKSMRXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1)C)C2=CC=CC=C2N)C |
Origin of Product |
United States |
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